

# Structural Activity Relationship of Onradivir and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of **Onradivir** (ZSP1273) and its analogues as potent inhibitors of the influenza A virus. **Onradivir** is a novel antiviral agent that targets the polymerase basic protein-2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the virus's replication cycle. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the development of next-generation influenza therapeutics with improved efficacy and resistance profiles.

## Mechanism of Action: Inhibition of the "Cap-Snatching" Process

Onradivir and its analogues exert their antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus.[1] The viral RdRp, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, initiates the transcription of its genome by cleaving the 5' cap from host pre-mRNAs.[2] This capped RNA fragment is then used as a primer to synthesize viral mRNA. The PB2 subunit is responsible for recognizing and binding to the 7-methylguanosine (m7G) cap of the host pre-mRNA.[2] By binding to a highly conserved pocket on the PB2 subunit, Onradivir and its analogues competitively inhibit this interaction, thereby preventing the initiation of viral transcription and subsequent replication.[3]





Click to download full resolution via product page

Figure 1. Mechanism of influenza virus cap-snatching and inhibition by Onradivir.

# Structural Activity Relationship (SAR) of Onradivir Analogues

The development of **Onradivir** has been informed by SAR studies on its structural analogue, Pimodivir (VX-787). Research has focused on modifying key structural components of these molecules to enhance their antiviral potency, improve their pharmacokinetic profiles, and overcome potential resistance.

### **Core Scaffold Modifications**



Pimodivir, a known PB2 inhibitor, serves as a foundational scaffold for the design of new analogues. Studies have explored bioisosteric replacements for the 7-azaindole core of Pimodivir. For instance, the substitution with a 5,7-difluoroindole moiety has been shown to yield potent and metabolically stable inhibitors.[4] This modification addresses the potential for metabolism by aldehyde oxidase, a drawback observed with some earlier inhibitors of this class.[4]

### **Side Chain and Linker Modifications**

Exploration of the chemical space around the core scaffold has led to the identification of novel derivatives with significant anti-influenza activity. For example, the synthesis of thienopyrimidine derivatives has resulted in compounds with antiviral activities in the low nanomolar range, comparable to Pimodivir.[3]

Furthermore, the design of analogues containing a 2,3-dihydro-imidazopyridine fragment has been investigated to expand the chemical diversity and improve the pharmacokinetic properties of Pimodivir.[5] While these initial analogues showed slightly reduced activity compared to the parent compound, they exhibited good metabolic stability.[5]

### **Quantitative Data Summary**

The following tables summarize the quantitative data for **Onradivir** analogues, comparing their in vitro activity and binding affinity.

Table 1: In Vitro Antiviral Activity of **Onradivir** Analogues



| Compoun<br>d          | Core<br>Scaffold                        | Key<br>Modificati<br>ons                       | Influenza<br>Strain             | IC50 (μM)                           | Cytotoxic<br>ity (CC50<br>in MDCK<br>cells, µM) | Referenc<br>e |
|-----------------------|-----------------------------------------|------------------------------------------------|---------------------------------|-------------------------------------|-------------------------------------------------|---------------|
| Pimodivir<br>(VX-787) | 7-<br>Azaindole                         | -                                              | A/Puerto<br>Rico/8/34<br>(H1N1) | Not explicitly stated in this study | >200                                            | [5]           |
| Comp. I               | 2,3-<br>dihydro-<br>imidazopyri<br>dine | Replaceme<br>nt of 7-<br>azaindole             | A/Puerto<br>Rico/8/34<br>(H1N1) | 0.07                                | >200                                            | [5]           |
| Comp. II              | 2,3-<br>dihydro-<br>imidazopyri<br>dine | Replaceme<br>nt of 7-<br>azaindole             | A/Puerto<br>Rico/8/34<br>(H1N1) | 0.09                                | >200                                            | [5]           |
| 11a                   | 5,7-<br>difluoroind<br>ole              | Replaceme<br>nt of 7-<br>azaindole             | Not<br>specified                | Potent<br>inhibitor                 | Not<br>specified                                | [4]           |
| 16a                   | Thienopyri<br>midine                    | Modificatio<br>n of core<br>and side<br>chains | PR8-GLuc<br>(H1N1)              | Low<br>nanomolar<br>range           | Not<br>specified                                | [3]           |
| 16b                   | Thienopyri<br>midine                    | Modificatio<br>n of core<br>and side<br>chains | PR8-GLuc<br>(H1N1)              | Low<br>nanomolar<br>range           | Not<br>specified                                | [3]           |

Table 2: Binding Affinity of **Onradivir** Analogues to the PB2 Subunit



| Compound           | KD (μM) | Reference |
|--------------------|---------|-----------|
| Pimodivir (VX-787) | 0.152   | [5]       |
| Comp. I            | 1.398   | [5]       |
| Comp. II           | 1.670   | [5]       |

# Experimental Protocols Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of the compounds by measuring the inhibition of virus-induced cell death.

#### Methodology:

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.[6]
- Virus Infection: The cells are infected with an influenza A virus strain (e.g., A/Puerto Rico/8/34 H1N1) at a predetermined multiplicity of infection (MOI).[3]
- Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.
   [6] A positive control (e.g., another known antiviral) and a negative control (no compound) are included.
- Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of CPE in the virus control wells (typically 48-72 hours).[6]
- CPE Assessment: The extent of CPE is observed microscopically.[7] Cell viability can be
  quantified using a colorimetric assay such as the MTT assay, which measures the metabolic
  activity of living cells.[6]
- Data Analysis: The IC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for therapeutic inhibition of influenza A polymerase PB2 subunit PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2
   Cap Binding Region PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 7. asm.org [asm.org]
- To cite this document: BenchChem. [Structural Activity Relationship of Onradivir and its Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427892#structural-activity-relationship-of-onradivir-and-its-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com